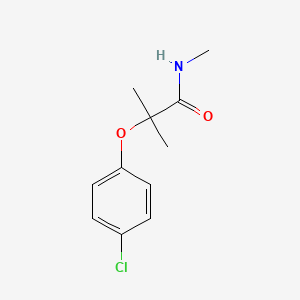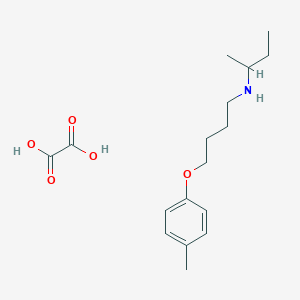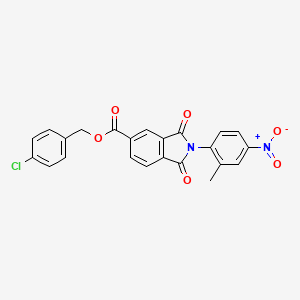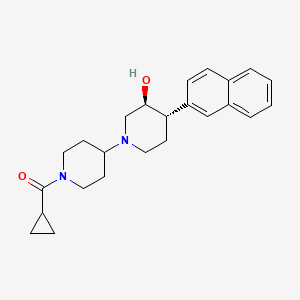![molecular formula C20H30BrNO6 B4043733 草酸4-[4-(4-溴-2,6-二甲苯氧基)丁基]-2,6-二甲基吗啉](/img/structure/B4043733.png)
草酸4-[4-(4-溴-2,6-二甲苯氧基)丁基]-2,6-二甲基吗啉
描述
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a brominated phenoxy group, a butyl chain, and a morpholine ring
科学研究应用
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves multiple steps:
Bromination of 2,6-dimethylphenol: This step involves the bromination of 2,6-dimethylphenol in glacial acetic acid at 15°C to produce 4-bromo-2,6-dimethylphenol.
Formation of 4-(4-Bromo-2,6-dimethylphenoxy)butyl bromide: The brominated phenol is then reacted with butyl bromide under basic conditions to form the corresponding butyl ether.
Reaction with 2,6-dimethylmorpholine: The butyl ether is then reacted with 2,6-dimethylmorpholine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the butyl chain.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenoxy compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Hydrolysis Products: Hydrolysis can yield the corresponding alcohol and phenol.
作用机制
The mechanism of action of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
4-Bromo-2,6-dimethylphenol: A simpler compound with similar brominated phenol structure.
4-Bromo-2,6-dimethylphenoxyacetic acid: Another compound with a similar phenoxy group but different functional groups.
4-Bromo-2,6-dimethylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the morpholine ring.
Uniqueness
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of a brominated phenoxy group, a butyl chain, and a morpholine ring. This combination of functional groups provides it with unique chemical and biological properties that are not found in simpler compounds.
属性
IUPAC Name |
4-[4-(4-bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2.C2H2O4/c1-13-9-17(19)10-14(2)18(13)21-8-6-5-7-20-11-15(3)22-16(4)12-20;3-1(4)2(5)6/h9-10,15-16H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGSCDZPOUSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2C)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-ethoxy-4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4043652.png)


![N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4043686.png)
![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043690.png)
![2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4043692.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine](/img/structure/B4043700.png)


![2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043707.png)
![3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B4043714.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043743.png)
![[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B4043748.png)
![2,6-Dimethyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4043760.png)
